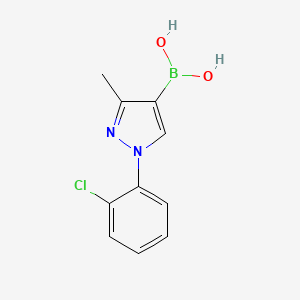
(1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
描述
(1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
属性
分子式 |
C10H10BClN2O2 |
|---|---|
分子量 |
236.46 g/mol |
IUPAC 名称 |
[1-(2-chlorophenyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H10BClN2O2/c1-7-8(11(15)16)6-14(13-7)10-5-3-2-4-9(10)12/h2-6,15-16H,1H3 |
InChI 键 |
DLZFQXCGKBTVIF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1C)C2=CC=CC=C2Cl)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 2-chlorophenylboronic acid with 3-methyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or water at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid moiety, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, especially in the presence of suitable catalysts like palladium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Chemistry: In organic synthesis, (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in facilitating efficient chemical reactions makes it valuable in various manufacturing processes .
作用机制
The mechanism of action of (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond .
相似化合物的比较
- 2-Chlorophenylboronic acid
- 3-Methyl-1H-pyrazole
- Phenylboronic acid
Comparison: Compared to similar compounds, (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid offers unique advantages in terms of reactivity and stability. Its specific structure allows for efficient participation in Suzuki-Miyaura coupling reactions, making it more versatile in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


